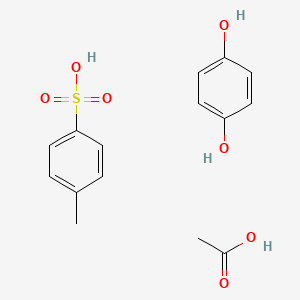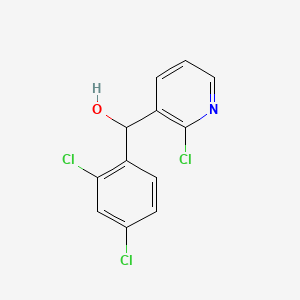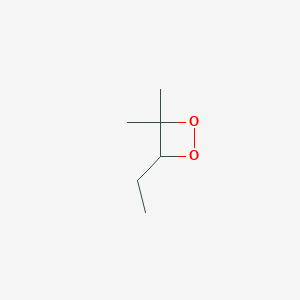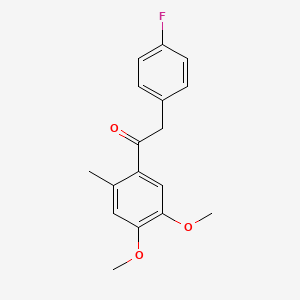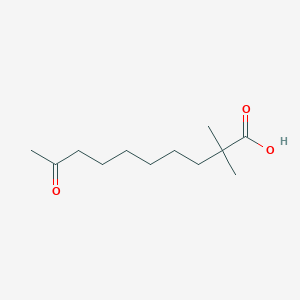
2,2-Dimethyl-9-oxodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-9-oxodecanoic acid is a carboxylic acid with a unique structure characterized by a ketone group at the ninth carbon and two methyl groups at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-9-oxodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of a precursor compound, such as 2,2-dimethyl-9-hydroxydecanoic acid, using an oxidizing agent like potassium permanganate or chromium trioxide. Another method involves the hydrolysis of a nitrile intermediate, which can be prepared through the alkylation of a malonic ester followed by decarboxylation and oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-9-oxodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce dicarboxylic acids.
Reduction: Reduction of the ketone group can yield 2,2-dimethyl-9-hydroxydecanoic acid.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: Dicarboxylic acids.
Reduction: 2,2-Dimethyl-9-hydroxydecanoic acid.
Substitution: Esters and amides of this compound.
Applications De Recherche Scientifique
2,2-Dimethyl-9-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-9-oxodecanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions, affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence metabolic and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-9-hydroxydecanoic acid: Similar structure but with a hydroxyl group instead of a ketone.
9-Oxodecanoic acid: Lacks the two methyl groups at the second carbon.
2,2-Dimethyl-decanoic acid: Lacks the ketone group at the ninth carbon.
Uniqueness
2,2-Dimethyl-9-oxodecanoic acid is unique due to the presence of both the ketone and the two methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
85054-89-3 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
2,2-dimethyl-9-oxodecanoic acid |
InChI |
InChI=1S/C12H22O3/c1-10(13)8-6-4-5-7-9-12(2,3)11(14)15/h4-9H2,1-3H3,(H,14,15) |
Clé InChI |
JHYAINWAEDIOSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCCCC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


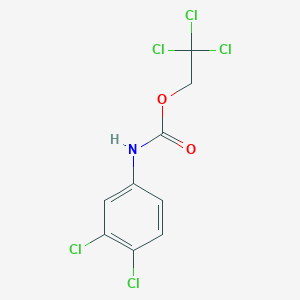
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
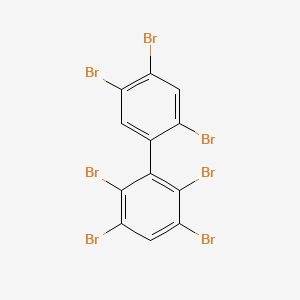
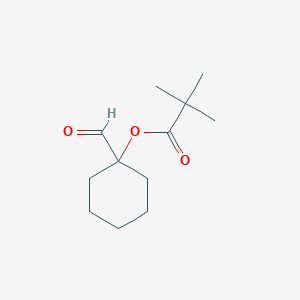
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
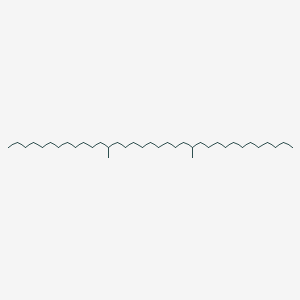

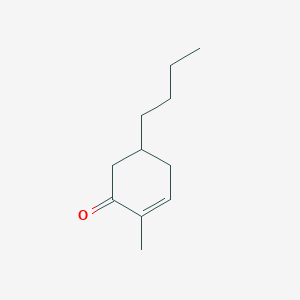
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)
